molecular formula C10H12ClNO2 B563136 Baclofen-d4 CAS No. 1189938-30-4

Baclofen-d4

Cat. No. B563136
CAS RN: 1189938-30-4
M. Wt: 217.685
InChI Key: KPYSYYIEGFHWSV-RHQRLBAQSA-N
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Description

Baclofen-d4 is the deuterium labeled Baclofen . Baclofen, a lipophilic derivative of γ-aminobutyric acid (GABA), is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . Baclofen mimics the action of GABA and produces slow presynaptic inhibition through the GABAB receptor . Baclofen has high blood brain barrier penetrance .


Synthesis Analysis

An efficient, economic, and high yielding method was described for the synthesis of baclofen (BAC) pharmacopoeial impurities (impurity A and impurity B) which can be used for gram-scale synthesis . Furthermore, a novel ecofriendly thin-layer chromatographic TLC-densitometric method was established and validated for the determination of BAC and its synthesized impurities .


Molecular Structure Analysis

The molecular formula of this compound is C10H12ClNO2 . The InChI code is InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D .


Chemical Reactions Analysis

This compound, like Baclofen, is used in various chemical reactions. For instance, a validated method for the screening and quantification of Baclofen, Gabapentin, and Pregabalin in human post-mortem whole blood using protein precipitation and liquid chromatography–tandem mass spectrometry has been developed .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 217.68 g/mol . The XLogP3 is -1 . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The rotatable bond count is 4 . The exact mass and monoisotopic mass are 217.0807633 g/mol . The topological polar surface area is 63.3 Ų .

Scientific Research Applications

  • Baclofen's potential as a pharmacotherapy for alcohol dependence was explored, noting its ability to reduce alcohol consumption and its influence on the biphasic effects of alcohol (Leggio et al., 2013).

  • The efficacy of intrathecal baclofen treatment for dyskinetic cerebral palsy was investigated, highlighting its impact on individual goals in patients (Bonouvrié et al., 2019).

  • A systematic review focused on the use of intrathecal baclofen to improve walking and motor activities in ambulant children and adolescents with cerebral-origin spasticity or dystonia (Pin et al., 2011).

  • Different asymmetric synthetic strategies for producing the (R)-(–)-enantiomer of baclofen, which holds the drug's biological activity, were reviewed (Ramesh et al., 2017).

  • Baclofen's role in regulating inflammation, particularly in autoimmune diseases, was studied, with findings showing its efficacy in treating murine collagen-induced arthritis and its impact on dendritic cells (Huang et al., 2015).

  • The effectiveness of baclofen in treating dysfunctional voiding and lower urinary tract symptoms in women was demonstrated through a randomized clinical trial (Xu et al., 2007).

  • A sensitive method for determining baclofen in human CSF using high-performance liquid chromatography was developed, aiding in monitoring drug levels after intrathecal administration (Sallerin-Caute et al., 1988).

  • The direct hyperpolarizing action of baclofen on hippocampal pyramidal cells was investigated, contributing to understanding its mechanism as an antispastic agent (Newberry & Nicoll, 1984).

Mechanism of Action

Target of Action

Baclofen-d4, a deuterium-labeled variant of Baclofen, primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors are expressed on pre- and post-synaptic neurons . GABA receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the central nervous system .

Mode of Action

This compound acts as an agonist at the beta subunit of GABA receptors . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . This results in the reduction of muscle spasticity .

Biochemical Pathways

The activation of GABA B receptors by this compound affects several biochemical pathways. It has been shown that GABA B receptors are involved in memory storage and retrieval, reward, motivation, mood, and anxiety . This compound, through its action on GABA B receptors, can influence these processes .

Pharmacokinetics

Clinically, Baclofen is often given orally with a reported bioavailability of 70% to 80% . The bioavailability of Baclofen has been reported to decrease with increasing doses, suggesting saturable absorption . .

Result of Action

The primary result of this compound action is the reduction of muscle spasticity . It achieves this by causing hyperpolarization of neuronal membranes, which decreases neuronal excitability and thus reduces muscle spasms . This compound also exhibits anti-inflammatory and neuroprotective activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, patient’s metabolic rate, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . .

Safety and Hazards

Baclofen-d4, like Baclofen, is toxic if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

Baclofen-d4 is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to manage severe muscle spasms of cerebral or spinal cord origins, including multiple sclerosis and traumatic brain injury . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact mechanism of action of this compound is not entirely clear. It is known that this compound is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, this compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .

Temporal Effects in Laboratory Settings

It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, results showed that Baclofen (0.5, 2 and 4 mg/kg, IP) dose-dependently impaired performance in a task, with the highest dose tested showing a significant impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily used in pharmacokinetic and drug metabolism studies, where it can provide valuable insights into how Baclofen is absorbed, distributed, metabolized, and eliminated from the body .

Transport and Distribution

It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Subcellular Localization

It is known that this compound is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

properties

IUPAC Name

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the role of Baclofen-d4 in the research on Baclofen quantification in hair?

A1: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying Baclofen in hair samples []. This means that a known amount of this compound is added to the hair samples during the analysis.

Q2: Why is using an internal standard like this compound important in this context?

A2: Employing an internal standard like this compound is crucial for achieving accurate and reliable Baclofen quantification. It helps to correct for potential variations during sample preparation and analysis. By comparing the signal from Baclofen in the sample to the signal from the known amount of this compound, researchers can accurately determine the concentration of Baclofen in the hair sample []. This approach enhances the reliability and precision of the analytical method.

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